molecular formula C18H21NO2 B5537310 N-(2,3-dimethylphenyl)-2-(2-ethylphenoxy)acetamide

N-(2,3-dimethylphenyl)-2-(2-ethylphenoxy)acetamide

Cat. No. B5537310
M. Wt: 283.4 g/mol
InChI Key: PNKCYLFEIPRSKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds often involves multi-step reactions, starting from basic aromatic compounds or ketones through processes like reduction, acetylation, and condensation. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77% through a sequence of reduction, acetylation, ethylation, and condensation steps, demonstrating the complex procedures involved in creating such compounds (Gong Fenga, 2007).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is elucidated using various spectroscopic techniques, including HNMR, LC-MS, and crystallography. For example, a related compound exhibited a crystal structure solved by direct methods and refined by full matrix least-squares procedures, highlighting the importance of intermolecular H-bonds and intramolecular interactions in determining the compound's structure (G. Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions of acetamide derivatives can involve various reagents and catalysts, leading to the formation of compounds with different substituents and functional groups. The reaction conditions, such as temperature and solvent choice, significantly impact the yield and purity of the final product. For instance, the synthesis of specific acetamide compounds involved using DMF as a solvent and potassium carbonate as a catalyst, achieving yields beyond 85% (He Xiang-qi, 2007).

Physical Properties Analysis

The physical properties of acetamide derivatives, including melting points, solubility, and crystalline structure, can be characterized using X-ray diffraction and other techniques. These properties are crucial for understanding the compound's stability, solubility, and suitability for various applications. The crystal structure analysis reveals the molecular conformation and the type of intermolecular interactions present, which are essential for the compound's physical characteristics (B. Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including reactivity, functional group transformations, and interaction with other molecules, are determined through experimental and theoretical studies. For example, research on N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and its analogs provided insights into the steric influence of methyl groups on amide group frequencies, highlighting the importance of computational studies in understanding these compounds' chemical behavior (V. Arjunan et al., 2012).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(2-ethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-15-9-5-6-11-17(15)21-12-18(20)19-16-10-7-8-13(2)14(16)3/h5-11H,4,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKCYLFEIPRSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-(2-ethylphenoxy)acetamide

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